L-Praziquanamine
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Overview
Description
L-Praziquanamine is a natural product and an enantiomer of praziquanamine. It is a compound with the molecular formula C12H14N2O and a molecular weight of 202.25 g/mol . This compound is primarily used for research purposes and has shown potential in various scientific applications.
Preparation Methods
The synthesis of L-Praziquanamine involves several steps. One common method includes the following steps :
Reaction of chloroacetaldehyde dimethyl acetal and ammonia aqueous solution: to generate aminoacetaldehyde dimethyl acetal.
Condensation reaction of beta-phenylethylamine and chloroacetyl chloride: to generate an intermediate.
Condensation of the intermediate with aminoacetaldehyde dimethyl acetal: to generate another intermediate.
Cyclization of the intermediate: in the presence of an acidic catalyst to obtain a further intermediate.
Acylation of the intermediate: using cyclohexanecarbonyl acid chloride in an organic solvent under basic conditions to yield this compound.
Chemical Reactions Analysis
L-Praziquanamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert this compound into its oxidized form.
Reduction: Reduction reactions can be performed using reducing agents to convert this compound into its reduced form.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Scientific Research Applications
Chemistry: It is used as a precursor in the synthesis of other compounds and as a reagent in various chemical reactions.
Biology: L-Praziquanamine has shown potential in biological studies, particularly in understanding the mechanisms of certain biological processes.
Medicine: It is being investigated for its potential use in treating diseases such as schistosomiasis and malaria.
Industry: this compound is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The exact mechanism of action of L-Praziquanamine is not fully understood. it is believed to target the β subunits of voltage-gated calcium channels, particularly in Schistosoma mansoni and Schistosoma japonicum . This interaction disrupts the calcium ion balance within the parasites, leading to their paralysis and eventual death.
Comparison with Similar Compounds
L-Praziquanamine is similar to other compounds such as praziquantel and its analogues. it has unique properties that make it distinct :
Praziquantel: While praziquantel is widely used as an anthelmintic drug, this compound is primarily used for research purposes.
Praziquantel Analogues: These analogues have been developed to improve the efficacy and reduce the side effects of praziquantel. This compound serves as a precursor in the synthesis of these analogues.
Properties
IUPAC Name |
(11bS)-1,2,3,6,7,11b-hexahydropyrazino[2,1-a]isoquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c15-12-8-13-7-11-10-4-2-1-3-9(10)5-6-14(11)12/h1-4,11,13H,5-8H2/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRDOUXISKJZGL-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CNCC2=O)C3=CC=CC=C31 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2[C@H](CNCC2=O)C3=CC=CC=C31 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99746-73-3 |
Source
|
Record name | Praziquanamine, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59MPM8VTZ6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.